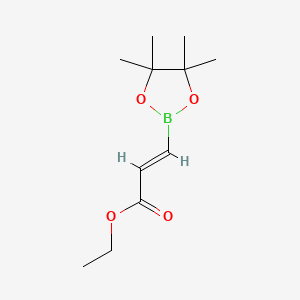
(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
説明
(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate is an organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
特性
CAS番号 |
1263187-14-9 |
|---|---|
分子式 |
C11H19BO4 |
分子量 |
226.08 g/mol |
IUPAC名 |
ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7- |
InChIキー |
ZXDDITJXZPTHFE-FPLPWBNLSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C(=O)OCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC |
同義語 |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-acrylic acid ethyl ester |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate typically involves the reaction of ethyl acrylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes under mild conditions. The reaction proceeds via a borylation mechanism, where the boron atom is introduced into the acrylate moiety.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
化学反応の分析
Types of Reactions
(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylates depending on the nucleophile used.
科学的研究の応用
(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate involves the formation of stable carbon-boron bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical transformations. The compound’s reactivity is largely influenced by the electronic properties of the boron atom and the surrounding substituents.
類似化合物との比較
Similar Compounds
- Methyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
Uniqueness
(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate is unique due to its specific ester group, which provides distinct reactivity compared to similar compounds. This ester functionality allows for versatile transformations, making it a valuable intermediate in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


